

(R)-Piperidin-3-ylmethanol hydrochloride

molecular weight

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Compound of Interest

Compound Name: (R)-Piperidin-3-ylmethanol hydrochloride

Cat. No.: B570889

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An In-depth Technical Guide to **(R)-Piperidin-3-ylmethanol Hydrochloride**: Properties, Synthesis, and Analysis

Abstract

(R)-Piperidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a multitude of pharmaceuticals due to its favorable pharmacokinetic properties and ability to serve as a versatile scaffold for engaging with biological targets^{[1][2][3]}. The specific stereochemistry of the (R)-enantiomer at the C3 position, combined with the primary alcohol functionality, provides a synthetically tractable handle for constructing complex molecules with precise three-dimensional architectures. This guide provides an in-depth examination of the core physicochemical properties of **(R)-Piperidin-3-ylmethanol hydrochloride**, with a central focus on its molecular weight, and details authoritative methodologies for its synthesis and analytical quality control, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The precise characterization of a starting material is the foundation of reproducible and successful drug discovery. The molecular weight of **(R)-Piperidin-3-ylmethanol hydrochloride** is a fundamental parameter for all stoichiometric calculations in reaction planning and for analytical identity confirmation via mass spectrometry. The compound is the

hydrochloride salt of the free base, (R)-Piperidin-3-ylmethanol. The salt form is typically preferred for its improved stability and handling characteristics as a crystalline solid.

Key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Weight	151.63 g/mol	[4] [5] [6]
Molecular Formula	C ₆ H ₁₄ ClNO	[4] [5]
CAS Number	1124199-58-1	[4] [5] [7]
Exact Mass	151.07639 Da	[8]
Appearance	Solid	[9]
Molecular Weight (Free Base)	115.17 g/mol	[10]
Molecular Formula (Free Base)	C ₆ H ₁₃ NO	[10]

Synthesis of Enantiomerically Pure (R)-Piperidin-3-ylmethanol

Achieving high enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles[\[11\]](#). The synthesis of (R)-Piperidin-3-ylmethanol can be approached through several strategies, including asymmetric hydrogenation of pyridine precursors or by leveraging the chiral pool, starting from naturally occurring chiral molecules like D-lysine[\[2\]](#)[\[12\]](#).

Below is a representative, conceptual protocol based on the asymmetric reduction of a protected pyridine-3-carboxaldehyde derivative, a common strategy for accessing chiral piperidines.

Conceptual Synthetic Protocol

Step 1: N-Protection of Pyridine-3-carboxaldehyde

- Rationale: The piperidine nitrogen must be protected to prevent side reactions and to influence the stereochemical outcome of the reduction. A benzyl or Boc group is common.
- Procedure:
 - Dissolve pyridine-3-carboxaldehyde in a suitable solvent (e.g., Dichloromethane).
 - Add an appropriate protecting group reagent (e.g., Benzyl bromide or Di-tert-butyl dicarbonate) and a non-nucleophilic base (e.g., Triethylamine).
 - Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
 - Work up the reaction mixture with an aqueous wash and extract the product. Purify by column chromatography.

Step 2: Asymmetric Reduction of the Aldehyde

- Rationale: The aldehyde is reduced to a primary alcohol. While this step itself is not asymmetric, it sets the stage for the key ring reduction.
- Procedure:
 - Dissolve the N-protected pyridine-3-carboxaldehyde in an appropriate solvent (e.g., Methanol).
 - Cool the solution to 0°C and add a reducing agent (e.g., Sodium borohydride) portion-wise.
 - Stir until the starting material is consumed (monitored by TLC).
 - Quench the reaction carefully with water, and extract the resulting N-protected pyridine-3-ylmethanol.

Step 3: Asymmetric Hydrogenation of the Pyridine Ring

- Rationale: This is the critical enantioselective step. A chiral catalyst, typically based on rhodium or iridium, is used to hydrogenate the aromatic pyridine ring, yielding the desired

(R)-piperidine stereocenter with high enantiomeric excess[2].

- Procedure:

- In a high-pressure reactor, dissolve the N-protected pyridine-3-ylmethanol in a degassed solvent (e.g., Methanol).
- Add a chiral catalyst (e.g., a Rhodium complex with a chiral phosphine ligand).
- Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and stir at a controlled temperature (e.g., room temperature to 50°C) for 12-24 hours.
- Once the reaction is complete, carefully vent the reactor and remove the catalyst by filtration. Concentrate the filtrate.

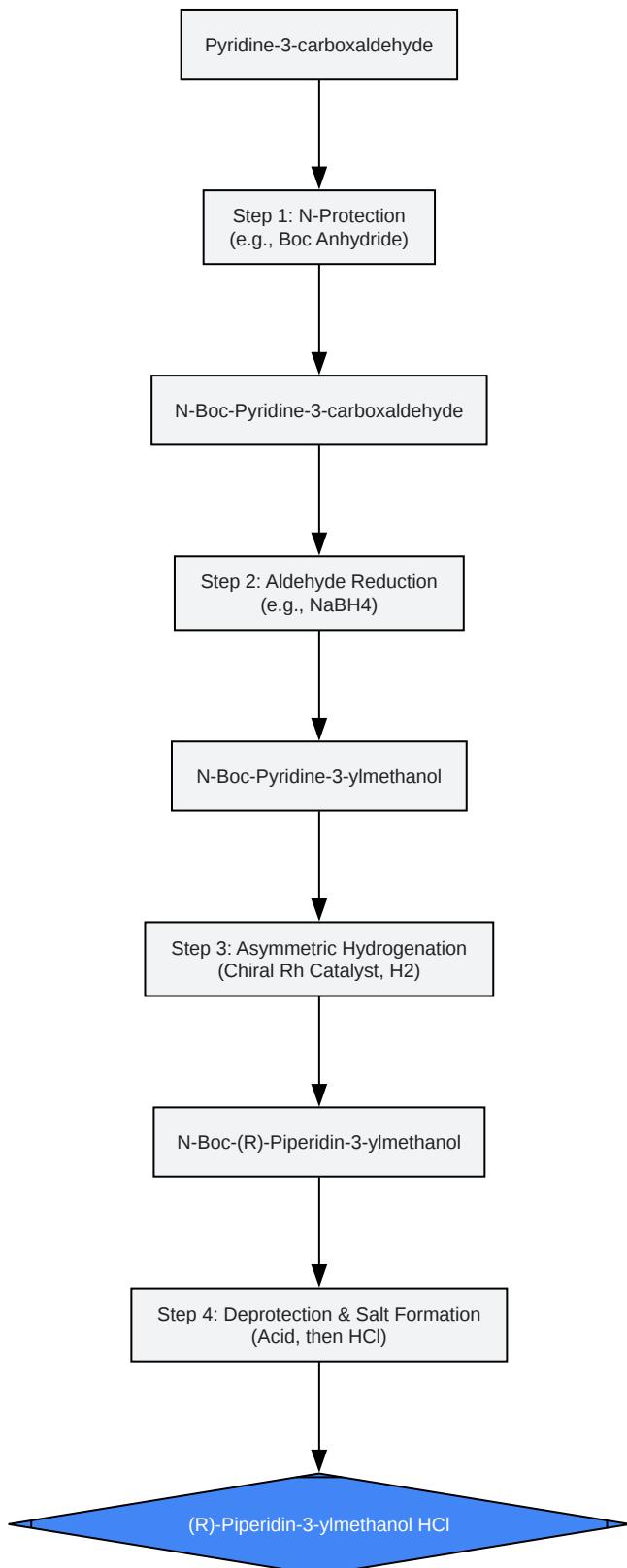
Step 4: Deprotection and Salt Formation

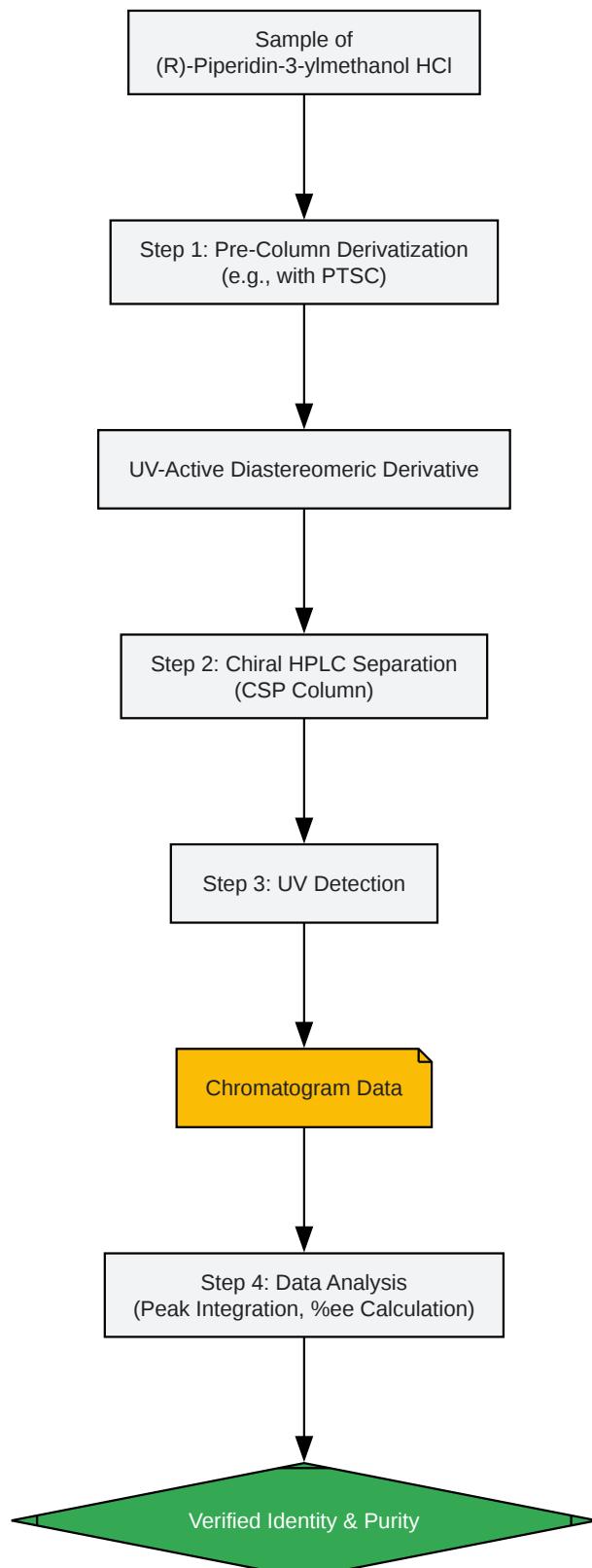
- Rationale: The N-protecting group is removed to yield the final free base, which is then converted to the stable hydrochloride salt.

- Procedure:

- Dissolve the crude N-protected (R)-Piperidin-3-ylmethanol in a suitable solvent (e.g., Ethyl acetate).
- For a benzyl group, perform hydrogenolysis using Palladium on carbon (Pd/C) under a hydrogen atmosphere[1]. For a Boc group, use a strong acid like trifluoroacetic acid.
- After deprotection is complete, filter the catalyst (if used) and concentrate the solution.
- Dissolve the resulting free base in a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent to precipitate **(R)-Piperidin-3-ylmethanol hydrochloride**.
- Collect the solid product by filtration and dry under vacuum.

Synthetic Workflow Diagram





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